methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate
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Overview
Description
METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE: is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a furan ring, and various functional groups such as propoxy, sulfanylidene, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenyl Group: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the chromenyl group can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: The unique electronic properties of the chromenyl and furan rings make this compound a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-METHYL-4-[8-METHYL-7-ETHOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE
- METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-OXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-METHYL-4-[8-METHYL-7-PROPOXY-4-SULFANYLIDENE-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]FURAN-2-CARBOXYLATE lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C21H19F3O5S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 5-methyl-4-[8-methyl-7-propoxy-4-sulfanylidene-2-(trifluoromethyl)chromen-3-yl]furan-2-carboxylate |
InChI |
InChI=1S/C21H19F3O5S/c1-5-8-27-14-7-6-12-17(10(14)2)29-19(21(22,23)24)16(18(12)30)13-9-15(20(25)26-4)28-11(13)3/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
LJWZXZDCKDGZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=S)C(=C(O2)C(F)(F)F)C3=C(OC(=C3)C(=O)OC)C)C |
Origin of Product |
United States |
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